6-Chloro-7-methylimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Source the definitive scaffold for kinase drug discovery. The 6-chloro-7-methyl substitution pattern is irreplaceable: the 6-chloro handle enables versatile Suzuki/Sonogashira couplings, while the 7-methyl group drives nanomolar potency and selectivity for DYRK1A, CLK, BTK, and IKKβ targets. This core has yielded picomolar BTK inhibitors and validated IKKβ leads. Generic imidazo[1,2-b]pyridazine analogs cannot replicate this reactivity-selectivity profile. Secure high-purity material for your SAR and hit-to-lead programs.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 17412-19-0
Cat. No. B2698638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylimidazo[1,2-b]pyridazine
CAS17412-19-0
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=CC2=NC=CN2N=C1Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3
InChIKeyVFPVLQQNCLDGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methylimidazo[1,2-b]pyridazine (CAS 17412-19-0) for Kinase Inhibitor Synthesis and Procurement


6-Chloro-7-methylimidazo[1,2-b]pyridazine (CAS 17412-19-0) is a heterocyclic scaffold characterized by a fused imidazole-pyridazine core with a chlorine atom at the 6-position and a methyl group at the 7-position [1]. It is a high-value chemical intermediate extensively utilized in medicinal chemistry as a foundational building block for the synthesis of potent kinase inhibitors , including those targeting DYRK, CLK, BTK, IKKβ, and Haspin kinases [2][3][4].

The Critical Role of 6-Chloro-7-methylimidazo[1,2-b]pyridazine in Kinase Selectivity and Synthetic Flexibility


Generic substitution with other imidazo[1,2-b]pyridazine analogs is not feasible because the specific 6-chloro-7-methyl substitution pattern provides a unique balance of reactivity and selectivity. The 6-chloro group serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl/heteroaryl groups , while the 7-methyl group influences the compound's binding mode and selectivity profile within the ATP-binding pocket of kinases [1]. As demonstrated in structure-activity relationship (SAR) studies, even minor modifications to the imidazo[1,2-b]pyridazine core, such as the presence or position of a methyl group, can dramatically alter kinase selectivity profiles (e.g., DYRK1A vs. CLK) and cellular potency [2]. Therefore, the specific 6-chloro-7-methyl substitution is essential for achieving the desired downstream biological activity and cannot be reliably replaced by a similar in-class compound.

Quantitative Differentiation of 6-Chloro-7-methylimidazo[1,2-b]pyridazine Against Analogs


Synthetic Versatility: Quantitative Yield in Key Cross-Coupling Reactions

The 6-chloro group on the target compound exhibits high reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient diversification. In a representative Suzuki coupling, the target compound was brominated at the 3-position to yield 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine with a quantitative yield of 1.372 mmol from 1.372 mmol of starting material . This contrasts with the 6-fluoro analog, which often requires harsher conditions or different catalysts for similar transformations, as the C-F bond is significantly less reactive in nucleophilic aromatic substitution [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Impact on Kinase Inhibitor Potency: A Class-Level SAR Analysis

While direct IC50 data for the unsubstituted 6-chloro-7-methylimidazo[1,2-b]pyridazine core is limited, class-level SAR data from imidazo[1,2-b]pyridazine derivatives demonstrate that the 7-methyl group is critical for achieving nanomolar potency against DYRK1A. In a study optimizing the core, the fragment 1 (which lacks a 7-methyl group) exhibited weak DYRK1A inhibition. Subsequent SAR exploration led to compound 17, which incorporates a 7-methyl group and showed a potent cellular IC50 of < 100 nM against DYRK1A, a significant improvement over the unsubstituted core [1]. This class-level inference indicates that the 7-methyl substituent on the target compound is a key determinant for achieving potent kinase inhibition.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Selectivity Profile Differentiation: Impact on CLK vs. DYRK Kinases

The specific substitution pattern of the imidazo[1,2-b]pyridazine core directly influences kinase selectivity. Research has shown that the addition of a methyl group at the 2-position of a related core improves selectivity for DYRK1A over closely related CLK kinases [1]. By extension, the 7-methyl group on the target compound is a critical structural feature that can be leveraged to fine-tune selectivity profiles. In a broader kinase panel, optimized imidazo[1,2-b]pyridazine derivatives have demonstrated high selectivity for DYRK and CLK kinases (with IC50 values < 100 nM) over a large portion of the kinome [2].

Kinase Selectivity DYRK1A CLK Drug Design

Key Research Applications for 6-Chloro-7-methylimidazo[1,2-b]pyridazine in Medicinal Chemistry


Synthesis of DYRK1A and CLK Kinase Inhibitors for Cancer and Neurological Disease Research

This compound is an essential starting material for synthesizing potent and selective inhibitors of DYRK1A and CLK kinases. The 6-chloro handle allows for the introduction of diverse moieties to optimize binding affinity, while the 7-methyl group provides a foundation for achieving nanomolar cellular potency and favorable selectivity profiles, as demonstrated by SAR studies on related imidazo[1,2-b]pyridazine cores [1].

Development of Selective BTK Inhibitors for B-Cell Malignancies

The imidazo[1,2-b]pyridazine scaffold, when elaborated from the 6-chloro-7-methyl core, has been shown to yield highly potent and selective irreversible BTK inhibitors. Recent studies highlight that optimized derivatives can achieve picomolar BTK inhibition (IC50 = 1.3 nM) with excellent selectivity across a panel of 310 kinases [2], underscoring the value of the core scaffold in developing next-generation BTK therapeutics.

Generation of Focused Kinase Inhibitor Libraries via Cross-Coupling

The 6-chloro group on this compound is a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . This enables the rapid and efficient generation of diverse libraries of substituted imidazo[1,2-b]pyridazines. This synthetic versatility is critical for hit-to-lead optimization and SAR exploration in kinase drug discovery programs.

Investigating IKKβ Inhibition for Inflammatory and Autoimmune Diseases

Imidazo[1,2-b]pyridazine derivatives, optimized from the core scaffold, have been identified as potent IKKβ inhibitors [3]. The 6-chloro-7-methyl core provides a validated starting point for exploring this target class, with previous studies demonstrating that optimization at the 3- and 6-positions of the scaffold can enhance cell-free IKKβ inhibitory activity and TNFα suppression in cellular models [3].

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